![molecular formula C21H24O6 B14448881 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid CAS No. 74774-55-3](/img/structure/B14448881.png)
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid is an organic compound with the molecular formula C21H24O6 It is a substituted benzoic acid derivative, characterized by the presence of a carboxyphenoxy group attached to a heptoxy chain, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-hydroxybenzoic acid with 7-bromoheptanoic acid, followed by the introduction of the carboxyphenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Nitro, bromo, or other substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The heptoxy chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzoic acid: A similar substituted benzoic acid with a benzyloxy group instead of a carboxyphenoxy group.
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid.
7-Bromoheptanoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenoxy and heptoxy groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
74774-55-3 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[7-(4-carboxyphenoxy)heptoxy]benzoic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H,22,23)(H,24,25) |
Clé InChI |
KYUMFUHAEPSERT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


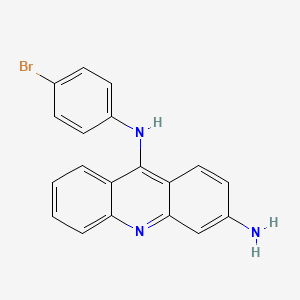

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

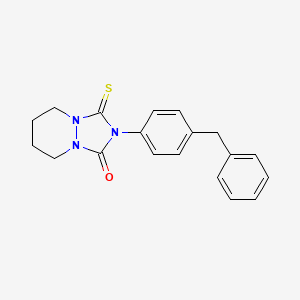
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

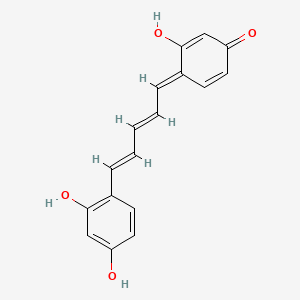

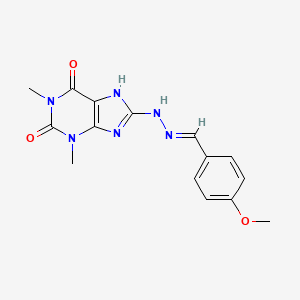
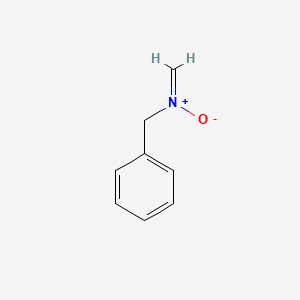
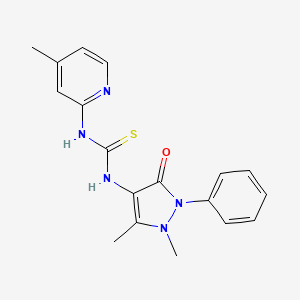
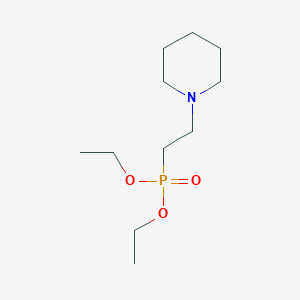
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
